molecular formula C15H6Br2ClFO4S B2956587 6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one CAS No. 2034517-56-9

6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one

Cat. No.: B2956587
CAS No.: 2034517-56-9
M. Wt: 496.53
InChI Key: OWRFIKWVGRLXNB-UHFFFAOYSA-N
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Description

6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, as well as a sulfonyl group attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a chromen-2-one derivative, followed by the introduction of the sulfonyl group and the chlorofluorophenyl moiety. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS), and sulfonylation reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways The sulfonyl group and halogen atoms play a crucial role in its reactivity and binding affinity The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dibromo-3-(3-chlorophenyl)sulfonyl-2H-chromen-2-one
  • 6,8-dibromo-3-(4-fluorophenyl)sulfonyl-2H-chromen-2-one
  • 6,8-dibromo-3-(3-chloro-4-methylphenyl)sulfonyl-2H-chromen-2-one

Uniqueness

6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This combination of substituents may enhance its reactivity and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

6,8-dibromo-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Br2ClFO4S/c16-8-3-7-4-13(15(20)23-14(7)10(17)5-8)24(21,22)9-1-2-12(19)11(18)6-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRFIKWVGRLXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Br2ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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